Fondaparinux(10-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

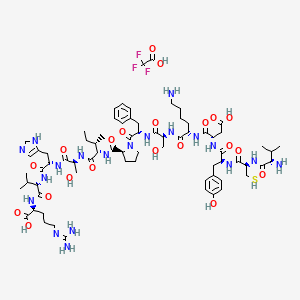

Fondaparinux(10-) is a synthetic anticoagulant based on a pentasaccharide sequence that mimics the antithrombin III binding site of heparin. It is marketed under the trade name Arixtra and is used primarily for the prevention and treatment of deep vein thrombosis and pulmonary embolism . Unlike heparin, Fondaparinux(10-) does not inhibit thrombin, making it a selective inhibitor of factor Xa .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fondaparinux(10-) is synthesized through a series of glycosidation reactions involving monosaccharide building blocks. The synthesis typically involves the use of catalytic and mild activation conditions to achieve the desired glycosides . The process includes the following steps:

Weighing Raw Materials: Raw and auxiliary materials are weighed according to the prescription.

Solution Preparation: Water for injection is heated to 100°C, cooled to room temperature, and active ingredients are added along with an isoosmotic adjusting agent.

pH Adjustment: The pH of the solution is adjusted to 6.5-7.5 using a pH regulator.

Filtration: The solution is filtered using a 0.22-micron microporous filter membrane.

Filling and Sterilization: The filtered solution is filled into prefilled syringes and sterilized at 121°C.

Industrial Production Methods

The industrial production of Fondaparinux sodium involves similar steps but on a larger scale. The process ensures high sterility and stability, making it suitable for large-scale manufacturing .

Analyse Des Réactions Chimiques

Types of Reactions

Fondaparinux(10-) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated derivatives, while reduction may produce deoxygenated compounds .

Applications De Recherche Scientifique

Fondaparinux(10-) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosidation reactions and anticoagulant mechanisms.

Biology: Investigated for its role in cellular processes involving antithrombin III.

Medicine: Widely used in clinical settings for the prevention and treatment of thromboembolic disorders.

Industry: Employed in the production of anticoagulant drugs and as a reference standard in quality control.

Mécanisme D'action

Fondaparinux(10-) exerts its effects by binding to antithrombin III and accelerating its inhibition of factor Xa by approximately 300-fold . This selective inhibition prevents the formation of thrombin and subsequent clot formation. The molecular targets involved include antithrombin III and factor Xa .

Comparaison Avec Des Composés Similaires

Similar Compounds

Enoxaparin: A low molecular weight heparin used for similar indications but with a higher risk of bleeding.

Argatroban: A direct thrombin inhibitor used in cases of heparin-induced thrombocytopenia.

Danaparoid: Another anticoagulant with a different mechanism of action.

Uniqueness

Fondaparinux(10-) is unique due to its selective inhibition of factor Xa without affecting thrombin, leading to a lower risk of bleeding compared to other anticoagulants . Its synthetic nature also eliminates the risk of contamination associated with animal-derived heparins .

Propriétés

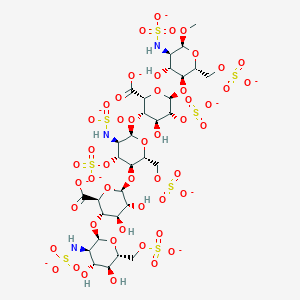

Formule moléculaire |

C31H43N3O49S8-10 |

|---|---|

Poids moléculaire |

1498.2 g/mol |

Nom IUPAC |

(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C31H53N3O49S8/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-/m1/s1 |

Clé InChI |

KANJSNBRCNMZMV-ABRZTLGGSA-D |

SMILES isomérique |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-] |

SMILES canonique |

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)

![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828870.png)

![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)